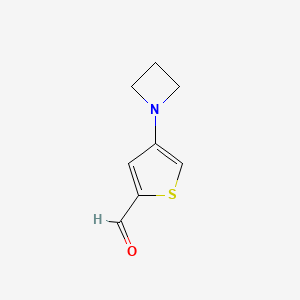

4-(Azetidin-1-yl)thiophene-2-carbaldehyde

Description

Significance of Thiophene-2-carbaldehyde (B41791) as a Versatile Heterocyclic Synthon

Thiophene-2-carbaldehyde, an organosulfur compound, is a well-established and highly versatile building block in organic synthesis. ontosight.ai Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of imines. ontosight.aismolecule.com The thiophene (B33073) ring itself is an aromatic five-membered heterocycle that is a common scaffold in pharmaceuticals and functional materials. nih.gov Thiophene-2-carbaldehyde is a precursor to numerous drugs, highlighting its importance in medicinal chemistry. wikipedia.org The reactivity of the aldehyde group and the stability of the thiophene ring make it an ideal synthon for the construction of complex molecular frameworks. ontosight.ai

Role and Unique Attributes of the Azetidine (B1206935) Ring System in Organic Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts a unique set of properties to a molecule. Its inclusion can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity. nih.gov While possessing ring strain, azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, allowing for easier handling and selective chemical manipulation. researchgate.net In medicinal chemistry, the azetidine moiety is often introduced to provide conformational rigidity, which can lead to improved binding affinity with biological targets. nih.gov Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a point for further functionalization. nih.gov

Nomenclature and Core Structural Features of 4-(Azetidin-1-yl)thiophene-2-carbaldehyde

The systematic IUPAC name for the compound is This compound . This name delineates its structural components: a thiophene ring substituted at the 2-position with a carbaldehyde (or formyl) group and at the 4-position with an azetidin-1-yl group.

The core structure features a planar, aromatic thiophene ring. The azetidine ring is attached to the C4 position of the thiophene via its nitrogen atom. The carbaldehyde group is situated at the C2 position. The presence of the electron-donating azetidinyl group at the 4-position is expected to influence the electronic distribution within the thiophene ring, potentially affecting the reactivity of the carbaldehyde group at the 2-position.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1877527-39-3 | cymitquimica.combldpharm.com |

| Molecular Formula | C₈H₉NOS | cymitquimica.com |

| Molecular Weight | 167.23 g/mol | cymitquimica.combldpharm.com |

While detailed, peer-reviewed research findings on the specific synthesis and reactivity of this compound are not extensively available in the public domain, its synthesis can be conceptually approached through established synthetic methodologies. One plausible route involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-bromothiophene-2-carbaldehyde, with azetidine. Another potential strategy is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.

The characterization of this compound would rely on standard spectroscopic techniques. For instance, in ¹H NMR spectroscopy, one would expect to observe characteristic signals for the aldehyde proton, the protons on the thiophene ring, and the methylene (B1212753) protons of the azetidine ring. Similarly, ¹³C NMR would show distinct peaks for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the azetidine moiety. Infrared (IR) spectroscopy would be expected to show a strong absorption band for the carbonyl group of the aldehyde. Mass spectrometry would confirm the molecular weight of the compound.

The exploration of this compound and its derivatives holds promise for the development of novel compounds with tailored properties for applications in medicinal chemistry, materials science, and organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-(azetidin-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H9NOS/c10-5-8-4-7(6-11-8)9-2-1-3-9/h4-6H,1-3H2 |

InChI Key |

MZYQHQVLOYKLHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azetidin 1 Yl Thiophene 2 Carbaldehyde and Its Structural Analogues

Retrosynthetic Analysis of 4-(Azetidin-1-yl)thiophene-2-carbaldehyde

A retrosynthetic analysis of the target molecule identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The most prominent disconnection is the C4-N bond between the thiophene (B33073) ring and the azetidine (B1206935) nitrogen. This suggests a synthetic strategy involving the coupling of an azetidine synthon with a thiophene-2-carbaldehyde (B41791) derivative functionalized at the C4 position.

This primary disconnection leads to two key precursors:

Azetidine : The four-membered nitrogen heterocycle.

4-X-thiophene-2-carbaldehyde : A thiophene-2-carbaldehyde core where 'X' is a suitable functional group for C-N bond formation, typically a halogen (Br, Cl) or a sulfonate ester (e.g., triflate) that can act as a leaving group.

This approach is generally favored due to the commercial availability and stability of both azetidine and various functionalized thiophene-2-carbaldehydes. An alternative, less common disconnection could involve the formation of the thiophene ring itself onto a precursor already containing the azetidinyl moiety. However, the former strategy is more synthetically practical.

Direct Synthetic Routes to the Azetidinyl-Thiophene Linkage

Direct routes focus on creating the pivotal C-N bond by modifying a thiophene substrate. These methods can be divided based on whether the thiophene core is functionalized first or if the azetidine ring is constructed on a thiophene precursor.

This strategy is the most common and involves the reaction of azetidine with a thiophene-2-carbaldehyde derivative that has a leaving group at the 4-position. Two primary reaction types are employed for this transformation:

Nucleophilic Aromatic Substitution (SNAr) : If the thiophene ring is sufficiently electron-deficient, direct substitution of a leaving group (like a halogen) by azetidine can occur. nih.govnih.govresearchgate.net The presence of the electron-withdrawing aldehyde group at C2 and potentially other activating groups can facilitate this reaction. nih.govnih.govresearchgate.net The reaction typically requires a base to neutralize the proton released from azetidine and may be promoted by heat.

Palladium-Catalyzed Buchwald-Hartwig Amination : This is a powerful and versatile cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It is particularly useful when the thiophene ring is not activated enough for SNAr. The reaction couples an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. nih.gov

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 70-95 |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 65-90 |

| [Pd(cinnamyl)Cl]₂ / BippyPhos | K₃PO₄ | t-Amyl alcohol | 100 | 75-98 |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-85 |

This interactive table presents typical conditions for Buchwald-Hartwig amination reactions involving heteroaryl halides and secondary amines like azetidine, based on established literature. wikipedia.orgnih.govnih.govresearchgate.net

A less conventional approach involves constructing the azetidine ring directly onto a thiophene molecule. This would begin with a thiophene-2-carbaldehyde derivative bearing a suitable side chain at the C4 position, which can undergo intramolecular cyclization. For example, a 4-(3-aminopropoxy)thiophene or a 4-(1-amino-3-halopropyl)thiophene could serve as a precursor.

Key synthetic methods for azetidine ring formation that could be adapted include:

Intramolecular Nucleophilic Substitution : A common method where a γ-amino halide or γ-amino sulfonate undergoes cyclization, typically promoted by a base.

Ring-Opening of Epoxides : The intramolecular aminolysis of a cis-3,4-epoxy amine, catalyzed by a Lewis acid like La(OTf)₃, can regioselectively form the azetidine ring. frontiersin.org

Reductive Cyclizations : The reduction of β-haloalkylimines can also lead to the formation of an azetidine ring.

These methods are multi-step and require the synthesis of a specifically functionalized thiophene precursor, making them more complex than the direct coupling strategies.

Novel Synthetic Pathways for this compound Derivatives

The construction of this compound and its analogues can be approached through various modern synthetic strategies. These pathways often involve the separate synthesis of the azetidine and thiophene moieties, followed by their coupling, or the functionalization of a pre-formed azetidinyl-thiophene scaffold.

The azetidine ring, a strained four-membered heterocycle, is a key structural motif. While direct synthesis of this compound is not extensively documented, the synthesis of azetidine derivatives often proceeds through the formation of an azetidinone (β-lactam) intermediate. [2+2] cycloaddition reactions are a powerful tool for the construction of the azetidinone core.

One of the most well-known methods is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. The reaction is believed to proceed through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. This method is versatile and allows for the synthesis of a wide range of substituted β-lactams.

Recent advancements in this area have focused on the development of catalytic and stereoselective variants of the Staudinger reaction. For instance, the use of chiral catalysts can induce asymmetry in the cycloaddition, leading to the formation of enantiomerically enriched β-lactams. These chiral azetidinones can then be reduced to the corresponding azetidines, providing access to chiral building blocks for the synthesis of complex molecules.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Ketene (from acyl chloride and tertiary amine) | Imine | Various solvents, room temperature to reflux | Monocyclic β-lactam |

| Substituted Ketene | Chiral Imine | Lewis acid or organocatalyst | Diastereomerically enriched β-lactam |

The aza-Michael addition is a versatile and widely used method for the formation of carbon-nitrogen bonds. In the context of azetidine synthesis, this reaction can be employed to introduce functional groups onto a pre-existing azetidine ring or to construct the ring itself.

For the functionalization of azetidine, an aza-Michael addition can be performed by reacting an azetidine with an α,β-unsaturated carbonyl compound. This reaction is typically catalyzed by a base and leads to the formation of a β-amino carbonyl compound. This approach allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring.

Alternatively, an intramolecular aza-Michael addition can be utilized to construct the azetidine ring. This involves a substrate containing both an amine and an α,β-unsaturated carbonyl moiety, which upon cyclization, forms the four-membered ring. The choice of starting materials and reaction conditions can influence the stereochemical outcome of the reaction.

| Reaction Type | Substrates | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Intermolecular | Azetidine and α,β-unsaturated ester | Base (e.g., DBU) in an organic solvent | 3-Functionalized azetidine |

| Intramolecular | γ-Amino-α,β-unsaturated ester | Base or Lewis acid | Substituted azetidine-2-carboxylate |

Catalytic Systems and Reaction Conditions Optimization for Scalable Synthesis

The efficient and scalable synthesis of this compound heavily relies on the development of robust catalytic systems and the optimization of reaction conditions. A plausible and convergent synthetic strategy involves the coupling of an azetidine derivative with a suitably functionalized thiophene-2-carbaldehyde.

A key transformation in this approach is the formation of the C-N bond between the azetidine nitrogen and the C4 position of the thiophene ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of such bonds between aryl or heteroaryl halides and amines. wikipedia.orgnih.govacsgcipr.org The synthesis would likely start from a 4-halothiophene-2-carbaldehyde, such as 4-bromothiophene-2-carbaldehyde.

The optimization of the Buchwald-Hartwig amination for this specific substrate would involve screening various palladium catalysts, phosphine ligands, bases, and solvents to maximize the yield and minimize side reactions. The choice of ligand is often critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally showing high activity.

| Parameter | Variables | Potential Impact |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, etc. | Catalyst activity and stability |

| Ligand | Bulky phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes | Reaction rate, yield, and substrate scope |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonation of the amine and catalyst activation |

| Solvent | Toluene, dioxane, THF | Solubility of reactants and catalyst, reaction temperature |

An alternative to palladium-catalyzed coupling is nucleophilic aromatic substitution (SNAr). This reaction would involve the displacement of a leaving group, such as a halogen or a nitro group, from the 4-position of the thiophene ring by azetidine. The success of an SNAr reaction on a thiophene ring is highly dependent on the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govnih.gov The aldehyde group at the 2-position of the thiophene would contribute to this activation.

Chemical Transformations and Derivatization Strategies of 4 Azetidin 1 Yl Thiophene 2 Carbaldehyde

Reactivity of the Thiophene-2-carbaldehyde (B41791) Moiety

The thiophene-2-carbaldehyde portion of the molecule is a versatile platform for numerous chemical reactions, involving both the aldehyde functional group and the aromatic ring itself.

Aldehyde Group Functionalization (e.g., Imine Formation, Wittig Reactions)

The aldehyde group at the C2 position is a primary site for nucleophilic addition and condensation reactions, making it a valuable handle for molecular elaboration. ontosight.ai Its reactivity is enhanced by the electron-withdrawing nature of the thiophene (B33073) ring. smolecule.com

Key functionalization reactions include:

Imine Formation: The aldehyde readily reacts with primary amines to form Schiff bases (imines). This condensation reaction is fundamental in the synthesis of various pharmaceutical and agrochemical compounds. ontosight.ai

Wittig and Related Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful method for converting the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com The HWE reaction, in particular, is often used with heterocyclic aldehydes like thiophene-2-carbaldehyde to produce (E)-alkenes with high stereoselectivity. rsc.org

Condensation Reactions: Base-catalyzed condensation reactions, such as the Knoevenagel condensation, can be performed with active methylene (B1212753) compounds to yield more complex molecular structures. smolecule.com

Reduction: The aldehyde can be easily reduced to a primary alcohol, 4-(azetidin-1-yl)thiophen-2-yl)methanol, using standard reducing agents like sodium borohydride.

Table 1: Examples of Aldehyde Group Functionalization Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Reversible condensation, often driven by removal of water. |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | A key C=C bond-forming reaction. masterorganicchemistry.com |

| HWE Reaction | Phosphonate Carbanion | (E)-Alkene | Typically provides higher (E)-stereoselectivity than the standard Wittig reaction. rsc.org |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | A mild and selective method for aldehyde reduction. |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | Base-catalyzed condensation. smolecule.com |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The substitution pattern on the thiophene ring of 4-(azetidin-1-yl)thiophene-2-carbaldehyde is governed by the competing directing effects of the two substituents. The azetidin-1-yl group, being an amino substituent, is a strongly activating ortho-, para-director. The carbaldehyde group is a deactivating meta-director.

Electrophilic Aromatic Substitution (EAS): Thiophene is inherently more reactive towards electrophiles than benzene. pearson.com In this molecule, the C5 position is strongly activated by the azetidinyl group (ortho position) and deactivated by the aldehyde group (meta position). The C3 position is also activated by the azetidinyl group (para position) and is the ortho position relative to the deactivating aldehyde. The powerful activating effect of the nitrogen lone pair makes the C5 and C3 positions the most likely sites for electrophilic attack (e.g., halogenation, nitration), with the C5 position generally being the most favored. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on electron-rich thiophenes unless a leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. While the aldehyde at C2 provides some activation, SNAr reactions typically require stronger activation or the presence of a good leaving group (like a halogen) at an activated position. mdpi.comdandelon.com

Metal-Catalyzed Cross-Coupling: A highly effective method for functionalizing the thiophene ring is through metal-catalyzed cross-coupling reactions. For instance, a precursor like 4-bromo-thiophene-2-carbaldehyde can undergo Suzuki-Miyaura reactions with various arylboronic acids to introduce aryl groups at the C4 position, demonstrating a practical route to substituted thiophenes. nih.gov This highlights how a halogenated version of the parent structure can be a versatile intermediate.

Table 2: Potential Ring Substitution Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Position(s) | Reagent(s) | Product Type | Notes |

|---|---|---|---|---|

| Electrophilic Halogenation | C5 (major), C3 | N-Bromosuccinimide (NBS) | Bromo-substituted thiophene | The azetidinyl group strongly activates these positions. |

| Electrophilic Nitration | C5 (major), C3 | HNO₃/H₂SO₄ (mild conditions) | Nitro-substituted thiophene | Requires careful control to avoid oxidation. |

| Suzuki Coupling | C3 or C5 (if halogenated) | Arylboronic acid, Pd catalyst | Aryl-substituted thiophene | A powerful C-C bond formation method. nih.gov |

Transformations Involving the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which is a driving force for its unique reactivity, particularly in ring-opening reactions. rsc.org

Ring Opening and Rearrangement Reactions

The inherent strain of the azetidine ring makes it susceptible to cleavage under various conditions, especially upon activation. rsc.org For N-aryl azetidines, acid-mediated conditions can facilitate intramolecular ring-opening if a suitable internal nucleophile is present. nih.govnih.govacs.org

More generally, the azetidine ring can be opened by external nucleophiles. This process is often facilitated by converting the azetidine nitrogen into a better leaving group, for example, by forming a quaternary azetidinium salt. magtech.com.cn The regioselectivity of the nucleophilic attack depends on both electronic and steric factors of the substituents on the ring. magtech.com.cn In the case of this compound, the nitrogen is attached to an unsaturated thiophene ring, which can influence the C-N bond strength and the regioselectivity of the ring-opening. magtech.com.cn

Table 3: Potential Azetidine Ring-Opening Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Acid-Mediated Opening | Strong Acid (e.g., HCl) | γ-Haloamine derivative | Protonation of the nitrogen facilitates nucleophilic attack by the counter-ion. |

| Nucleophilic Opening | Nucleophile (e.g., Thiolate, Cyanide) | γ-Functionalized amine | Often requires prior activation of the nitrogen (e.g., quaternization). magtech.com.cn |

| Reductive Opening | H₂, Pd/C | Substituted propyl-thienylamine | Cleavage of C-N bonds under hydrogenolysis conditions. |

N-Substitution and Functional Group Interconversions at the Azetidine Nitrogen

As the nitrogen atom in this compound is a tertiary amine directly bonded to the thiophene ring, it cannot undergo typical N-alkylation or N-acylation reactions without breaking the existing C-N bond. However, the lone pair of electrons on the nitrogen is available for reaction with electrophiles.

The primary reaction at the nitrogen is quaternization. Treatment with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary azetidinium salt. This transformation is significant as it dramatically increases the ring strain and converts the nitrogen into a good leaving group, thereby activating the azetidine ring for subsequent nucleophilic ring-opening reactions. magtech.com.cnresearchgate.net

Substitutions and Derivatizations on Azetidine Carbon Atoms

Direct functionalization of the C-H bonds on the azetidine ring is a challenging synthetic task that typically requires specialized methods. The regioselectivity of such reactions, particularly at the C2 (α to nitrogen) versus C3 (β to nitrogen) positions, is highly dependent on the nature of the N-substituent and the reaction conditions. rsc.org

For N-aryl azetidines, lithiation followed by trapping with an electrophile can be a viable strategy. However, the outcome can vary; electron-donating groups on the nitrogen may promote ortho-lithiation on the aryl ring, whereas electron-withdrawing N-substituents tend to direct lithiation to the C2 position of the azetidine ring. uniba.it Given that the thiophene ring is attached to the nitrogen, the electronic effects would likely favor functionalization at the C2 position of the azetidine ring under appropriate basic conditions. However, achieving such selectivity often requires carefully optimized conditions to prevent ring-opening or other side reactions. A more common approach to obtaining functionalized azetidine rings is to use a pre-functionalized azetidine starting material in the initial synthesis. vulcanchem.comvulcanchem.com

Chemo-, Regio-, and Stereoselective Transformations of this compound

No specific examples or detailed research findings are available.

Design and Synthesis of Complex Polyheterocyclic Systems Derived from this compound

No literature exists detailing the use of this compound as a precursor for polyheterocyclic systems.

Further investigation into proprietary chemical libraries or unpublished research would be necessary to obtain the information required to fulfill the article request.

Advanced Spectroscopic and Structural Elucidation of 4 Azetidin 1 Yl Thiophene 2 Carbaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework, as well as the environment of heteroatoms like nitrogen.

The ¹H and ¹³C NMR spectra offer the primary evidence for the molecular structure of 4-(Azetidin-1-yl)thiophene-2-carbaldehyde. The chemical shifts (δ) are influenced by the electron-donating azetidine (B1206935) group and the electron-withdrawing aldehyde group attached to the thiophene (B33073) ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two protons on the thiophene ring, and the six protons of the azetidine ring. The aldehyde proton (CHO) is anticipated to appear as a singlet at the most downfield region (around δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. nih.govrsc.org The protons on the thiophene ring are expected to appear as two distinct signals, likely doublets, due to coupling with each other. The azetidine protons would present as two triplets: one for the four protons adjacent to the nitrogen (α-protons) and another, more upfield, for the two central protons (β-protons) which would appear as a quintet or multiplet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (δ 180-190 ppm). rsc.org The four carbons of the thiophene ring would have distinct chemical shifts, reflecting the electronic effects of the substituents. The carbon attached to the aldehyde (C2) and the carbon attached to the nitrogen (C4) would be significantly affected. The azetidine ring carbons are expected in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for thiophene-2-carbaldehyde (B41791) and related N-heterocyclic compounds. rsc.orgnih.govrsc.org

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CHO | ~9.95 (s, 1H) | ~183.1 |

| Thiophene H3 | ~7.80 (d, 1H) | ~135.2 |

| Thiophene H5 | ~7.78 (d, 1H) | ~136.5 |

| Azetidine CH₂ (α) | ~4.1 (t, 4H) | ~52.0 |

| Azetidine CH₂ (β) | ~2.4 (quint, 2H) | ~18.0 |

| Thiophene C2 | - | ~144.0 |

| Thiophene C3 | - | ~128.4 |

| Thiophene C4 | - | ~150.0 (predicted) |

| Thiophene C5 | - | ~120.0 (predicted) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key correlations would be observed between the adjacent protons on the azetidine ring (α-CH₂ and β-CH₂) and between the two protons on the thiophene ring (H3 and H5). This confirms the integrity of these individual ring systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the triplet at ~4.1 ppm would correlate with the carbon signal at ~52.0 ppm, assigning them to the α-CH₂ groups of the azetidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would include:

The aldehyde proton (CHO) to the C2 and C3 carbons of the thiophene ring.

The azetidine α-protons to the C4 and C5 carbons of the thiophene ring, definitively linking the azetidine substituent to the C4 position.

The thiophene H3 proton to carbons C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A key NOESY correlation would be expected between the azetidine α-protons and the H5 proton on the thiophene ring, helping to establish the preferred orientation of the azetidine group relative to the thiophene plane. researchgate.net

Table 2: Expected Key 2D NMR Correlations

| Technique | Correlating Nuclei | Information Gained |

| COSY | Thiophene H3 ↔ Thiophene H5 | Connectivity within the thiophene ring |

| Azetidine α-H ↔ Azetidine β-H | Connectivity within the azetidine ring | |

| HSQC | Thiophene H3 ↔ Thiophene C3 | Direct H-C attachments |

| Azetidine α-H ↔ Azetidine α-C | Direct H-C attachments | |

| HMBC | Aldehyde H ↔ Thiophene C2, C3 | Position of the aldehyde group |

| Azetidine α-H ↔ Thiophene C4, C5 | Position of the azetidine substituent | |

| NOESY | Azetidine α-H ↔ Thiophene H5 | Spatial proximity and conformation |

While less common, ¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. rsc.org For this compound, the ¹⁵N chemical shift of the azetidine nitrogen would be sensitive to its hybridization and the degree of delocalization of its lone pair into the aromatic thiophene ring. Unsubstituted azetidine has a ¹⁵N resonance at approximately δ 25.3 ppm (relative to ammonia). ipb.pt The substitution on the thiophene ring is expected to shift this value. An upfield shift might suggest increased electron density, while a downfield shift could indicate delocalization of the nitrogen lone pair into the π-system of the thiophene ring, giving it partial double-bond character. rsc.org This technique is particularly powerful when comparing a series of derivatives with different substituents on the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of the molecular mass, which is used to determine the elemental composition of the molecule. For this compound (C₈H₉NOS), the calculated exact mass for the protonated molecule [M+H]⁺ is 168.0478. An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) confirms the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pathways of the molecule upon collision-induced dissociation. This provides valuable structural information.

Plausible Fragmentation Pathway:

Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion.

Azetidine Ring Opening: The azetidine ring can undergo fragmentation, for example, through the loss of ethene (C₂H₄, 28 Da).

Cleavage of the N-Thiophene Bond: The bond between the azetidine nitrogen and the thiophene ring can cleave, leading to fragments corresponding to the charged thiophene-carbaldehyde moiety or the charged azetidine ring.

Table 3: Predicted HRMS Data and Major Fragments

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₈H₁₀NOS]⁺ | 168.0478 |

| [M+H - CO]⁺ | [C₇H₁₀NS]⁺ | 140.0528 |

| [M+H - C₂H₄]⁺ | [C₆H₆NOS]⁺ | 140.0165 |

| [Thiophene-CHO]⁺ | [C₅H₃OS]⁺ | 111.9926 |

| [Azetidine]⁺ | [C₃H₆N]⁺ | 56.0495 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands. A very strong band around 1665-1685 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring should appear just below 3000 cm⁻¹. journalskuwait.org The C-N stretching of the azetidine and C-S stretching of the thiophene ring will appear in the fingerprint region (below 1500 cm⁻¹). scialert.netiosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is visible, aromatic C=C and C-S ring stretching vibrations in the thiophene ring often give strong signals in the Raman spectrum, which can be weak in the IR. scialert.net

Table 4: Characteristic Vibrational Frequencies

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (Azetidine) | 2980 - 2850 | FT-IR, Raman |

| Aldehyde C=O Stretch | 1685 - 1665 | FT-IR (Strong), Raman (Moderate) |

| Thiophene C=C Ring Stretch | 1550 - 1400 | FT-IR, Raman (Strong) |

| Azetidine C-N Stretch | 1250 - 1100 | FT-IR |

| Thiophene C-S Stretch | 860 - 650 | FT-IR, Raman |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if single crystals are obtained)

Should single crystals of sufficient quality be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density in the crystal lattice, allowing for the precise determination of atomic positions. mdpi.com

The resulting crystal structure would confirm the connectivity of the atoms and provide precise measurements of:

Bond Lengths and Angles: Confirming the expected geometries of the thiophene and azetidine rings.

Torsional Angles: Defining the conformation of the molecule, including the degree of planarity of the thiophene-carbaldehyde system and the puckering of the azetidine ring.

Intermolecular Interactions: Revealing how molecules pack in the solid state, identifying any hydrogen bonds or π-π stacking interactions that may be present. researchgate.net

This technique is the gold standard for structural determination and would provide an absolute reference to which spectroscopic data can be compared. rsc.orgnih.gov

Computational and Theoretical Investigations of 4 Azetidin 1 Yl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles of 4-(Azetidin-1-yl)thiophene-2-carbaldehyde with high accuracy. These calculations typically show that the thiophene (B33073) ring is nearly planar, with the azetidine (B1206935) and carbaldehyde groups assuming specific spatial orientations to minimize steric hindrance and optimize electronic interactions. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is fundamental to understanding the molecule's stability and reactivity. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For thiophene derivatives, the HOMO is often localized over the electron-rich thiophene ring and the nitrogen atom of the azetidine group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is typically centered on the carbaldehyde group and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide quantitative measures of the molecule's reactive tendencies. researchgate.netnih.gov

Table 1: Calculated Reactivity Descriptors for a Thiophene Derivative

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic power |

This table presents a generalized set of descriptors often calculated for thiophene derivatives. The specific values for this compound would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Typically, regions of negative potential (often colored red or yellow) indicate areas with an excess of electrons, which are prone to electrophilic attack. For this compound, these would likely be found around the oxygen atom of the carbaldehyde group and potentially the sulfur atom in the thiophene ring. nih.gov Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are favorable for nucleophilic attack. These are expected to be located around the hydrogen atoms and the carbon atom of the carbonyl group. researchgate.net The MEP surface provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from HOMO-LUMO analysis.

DFT calculations are also highly effective in predicting spectroscopic properties, which can be correlated with experimental data to confirm the molecular structure. researchgate.net

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated shifts are then compared with experimental spectra. For this compound, calculations would predict distinct signals for the protons and carbons of the azetidine ring, the thiophene ring, and the carbaldehyde group, aiding in the assignment of experimental peaks. ipb.pt

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of the molecule can also be simulated. researchgate.net These calculations predict the frequencies of different vibrational modes, such as the C=O stretching of the carbaldehyde, C-H stretching of the rings, and various bending and rocking motions. mdpi.com Comparing the calculated frequencies with experimental IR and Raman spectra helps to validate the computed geometry and provides a detailed understanding of the molecule's vibrational behavior. jchps.com

Table 2: Predicted Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100-3200 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=O stretching (aldehyde) | 1680-1710 |

| C=C stretching (thiophene) | 1400-1500 |

Note: These are typical frequency ranges for the specified functional groups and would be refined by specific calculations for the title compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

While DFT provides information on the molecule as a whole, the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis offer deeper insights into specific bonding interactions.

QTAIM: This theory analyzes the electron density topology to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and identify weaker non-covalent interactions within this compound.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the azetidine ring and the rotation around the bond connecting it to the thiophene ring mean that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers.

By mapping the potential energy surface (PES), which plots the molecule's energy as a function of its geometric parameters (like dihedral angles), researchers can identify energy minima corresponding to stable conformers and the energy barriers that separate them. This analysis is crucial for understanding the molecule's shape and how its conformation might influence its biological activity or chemical reactivity. For this specific molecule, key considerations would be the planarity of the azetidine ring and its orientation relative to the thiophene ring.

Reaction Mechanism Elucidation via Transition State Calculations

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This is achieved by identifying the structures of the reactants, products, and, most importantly, the transition state (TS) – the high-energy point along the reaction pathway.

For this compound, one could investigate reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. By calculating the energies of the transition states, activation energies can be determined, which allows for the prediction of reaction rates and the most favorable reaction pathways. nih.gov This information is invaluable for designing synthetic routes and for understanding the molecule's role in chemical processes. wuxibiology.com

Mechanistic Organic Chemistry Studies on 4 Azetidin 1 Yl Thiophene 2 Carbaldehyde Transformations

Kinetic and Thermodynamic Aspects of Reactions

There is no available information in the searched scientific literature regarding the kinetic and thermodynamic parameters for reactions involving 4-(Azetidin-1-yl)thiophene-2-carbaldehyde.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

No studies detailing the use of catalysts to enhance the efficiency or selectivity of reactions specifically involving this compound were found. While related compounds, such as 4-bromothiophene-2-carbaldehyde, are known to participate in catalyzed reactions like the Suzuki-Miyaura cross-coupling to form 4-arylthiophene-2-carbaldehydes, this information is not directly applicable to the reactivity of the azetidinyl-substituted compound. nih.gov

Investigation of Stereochemical Control in Chiral Derivatizations (if applicable)

No information regarding the investigation of stereochemical control in chiral derivatizations of this compound is present in the available literature.

Role of 4 Azetidin 1 Yl Thiophene 2 Carbaldehyde As a Chemical Intermediate and Building Block in Advanced Synthesis

Precursor for Advanced Heterocyclic Scaffolds and Frameworks

The thiophene (B33073) nucleus is a well-established component in the synthesis of a wide array of heterocyclic compounds. espublisher.comresearchgate.net The presence of the aldehyde group in 4-(Azetidin-1-yl)thiophene-2-carbaldehyde provides a reactive handle for elaboration into more complex fused or linked heterocyclic systems. The reactivity of this aldehyde is central to its utility in constructing diverse molecular frameworks.

The aldehyde functional group readily participates in a variety of classical and modern synthetic reactions. These transformations allow for the annulation of new rings onto the thiophene core or the introduction of complex side chains. For instance, condensation reactions with active methylene (B1212753) compounds are a common strategy to build new carbocyclic or heterocyclic rings. The azetidine (B1206935) substituent, while less reactive, imparts significant three-dimensional character to the resulting molecules, a desirable trait in modern drug discovery. nih.gov The incorporation of such strained ring systems can influence the physicochemical properties and biological activity of the final compounds.

Several synthetic strategies can be employed to convert thiophene-based aldehydes into more elaborate structures. The Paal-Knorr synthesis, for example, can convert 1,4-dicarbonyl compounds into thiophenes, while the Volhard–Erdmann cyclization is another established method. nih.gov More specifically, the aldehyde group of this compound can be transformed via reactions like the Horner-Wadsworth-Emmons reaction to yield α,β-unsaturated esters, which are themselves versatile intermediates for further cyclization reactions, such as the synthesis of pyrrolidin-2-ones. rsc.org

| Reaction Type | Reactant with Thiophene-2-carbaldehyde (B41791) | Resulting Scaffold/Intermediate | Reference |

|---|---|---|---|

| Gewald Reaction | Active cyano ester, sulfur, base | 2-Aminothiophene derivatives | nih.govnih.gov |

| Condensation/Cyclization | Active methylene compounds (e.g., malononitrile) | Fused thienopyridines, etc. | nih.gov |

| Horner-Wadsworth-Emmons | Phosphonate ylides | (E)-α,β-Unsaturated esters | rsc.org |

| Reductive Amination | Amines | Substituted aminomethylthiophenes | N/A |

The strategic placement of the azetidinyl group at the 4-position can influence the regioselectivity of subsequent reactions and provides a vector for further diversification, making this building block particularly useful for creating libraries of complex, lead-like molecules for biological screening. nih.gov

Participation in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, enabling the rapid construction of intricate molecular scaffolds from simple precursors.

Thiophene-2-carbaldehyde and its derivatives are known to participate in several named MCRs. For example, in the Gewald aminothiophene synthesis, an aldehyde or ketone condenses with an α-cyanoester and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. nih.govresearchgate.net These products are valuable intermediates for pharmaceuticals and functional materials. The use of this compound in such a reaction would directly install the azetidine moiety into the final, complex heterocyclic product.

Other important MCRs where this building block could be applied include isocyanide-based reactions like the Ugi or Passerini reactions. nih.gov These reactions are powerful tools for generating molecular diversity and are widely used in the synthesis of peptide mimics and other biologically relevant compounds.

| MCR Name | Typical Reactants | Potential Product Class | Reference |

|---|---|---|---|

| Gewald Reaction | Aldehyde, α-cyanoester, sulfur, base | Substituted 2-aminothiophenes | researchgate.net |

| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | α-Acylamino carboxamides | nih.gov |

| Povarov Reaction | Aldehyde, aniline, dienophile | Tetrahydroquinolines | nih.gov |

| Doebner Reaction | Aldehyde, aniline, pyruvic acid | Quinoline-4-carboxylic acids | nih.gov |

Cascade reactions, which involve a sequence of intramolecular transformations, can also be initiated from derivatives of this compound. For instance, an intermediate formed from an initial intermolecular reaction involving the aldehyde can be designed to undergo subsequent cyclizations, rearrangements, or other transformations without the need to isolate intermediates, thereby increasing synthetic efficiency. The unique electronic properties of the thiophene ring and the steric influence of the azetidine group can be harnessed to control the outcomes of these complex reaction sequences.

Applications in Polymer Chemistry (e.g., conductive polymers from thiophene carbaldehyde derivatives)

Thiophene and its derivatives are fundamental building blocks for conductive polymers, with polythiophene being a prominent example due to its environmental stability and interesting electronic and optical properties. journalskuwait.org The aldehyde group in thiophene-2-carbaldehyde derivatives offers a dual functionality in this context: the thiophene ring can participate in polymerization, while the aldehyde group can be used for subsequent functionalization or cross-linking.

Poly(thiophene-2-carbaldehyde) can be synthesized via chemical oxidative polymerization. journalskuwait.orgacs.org For example, polymerization can be achieved using hydrochloric acid as a catalyst in an alcohol solvent, resulting in a dark powder. journalskuwait.orgresearchgate.net The resulting polymer retains the aldehyde functional groups, which are available for further chemical modification. This is a significant advantage over simpler polythiophenes, as it allows for the tuning of the polymer's properties after its formation.

The aldehyde groups on the polymer backbone are reactive sites that can be used to graft other molecules or to cross-link the polymer chains. For instance, reacting the polymer film with ethylenediamine (B42938) can form cross-linked, insoluble semiconducting films. nih.gov This post-polymerization modification can be used to attach fluorescent nanoparticles, bioactive molecules, or other functional units, creating advanced materials for applications in sensors, bioelectronics, and light-emitting diodes. acs.orgnih.gov

While thiophene-2-carbaldehyde itself can be difficult to polymerize directly under some conditions, it can be incorporated into copolymers or trimers with more easily polymerizable units like 3,4-ethylenedioxythiophene (B145204) (EDOT) to facilitate the creation of functional, conductive materials. acs.orgnih.gov The resulting polymers exhibit strong surface adhesion, making them suitable for creating conductive electrodes for interfacing with biological systems. acs.orgnih.gov The presence of the 4-(Azetidin-1-yl) group in the monomer would be expected to influence the polymer's solubility, morphology, and electronic properties.

| Polymer System | Synthesis Method | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Poly(thiophene-2-carbaldehyde) | Acid Catalysis (HCl) | Spherical nanoparticles (avg. diameter ~127 nm) | General conductive material | journalskuwait.orgresearchgate.net |

| PEDOT-CHO / Poly(trimer-CHO) | Chemical/Electrochemical Oxidative Polymerization | Reactive aldehyde for functionalization, strong adhesion | Bio-interfacing electrodes, sensors | acs.orgnih.gov |

Emerging Methodologies and Future Research Directions in 4 Azetidin 1 Yl Thiophene 2 Carbaldehyde Chemistry

Application of Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov Its application to the synthesis of 4-(Azetidin-1-yl)thiophene-2-carbaldehyde could provide enhanced safety, improved reaction control, higher yields, and seamless scalability. nih.govlianhe-aigen.com Continuous processing minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large-scale batch reactors. nih.gov

Key reaction steps in the synthesis of substituted thiophenes, such as cyclization or functionalization, could be adapted to flow reactors. For instance, reactions that are highly exothermic or involve unstable intermediates can be managed more safely in the small, controlled environment of a microreactor. nih.gov This approach not only enhances productivity and sustainability but also facilitates a more environmentally friendly path for producing complex pharmaceutical intermediates. lianhe-aigen.com

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Difficult, often requires re-optimization | Straightforward by extending run time or using larger reactors |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes and better heat transfer nih.gov |

| Process Control | Limited control over temperature/mixing gradients | Precise control over stoichiometry, temperature, and residence time nih.gov |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) lianhe-aigen.com |

| Productivity | Lower space-time yield | Higher space-time yield and potential for automation |

A comparative table outlining the potential advantages of applying flow chemistry to the synthesis of this compound.

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods represent cutting-edge, sustainable strategies for inducing unique chemical transformations. These techniques can activate molecules in ways that are not achievable through conventional thermal methods, opening new avenues for the functionalization of this compound.

Photochemistry could be employed for various transformations. For example, the photocyclization of styrylthiophenes is a known method for creating fused polyaromatic systems, suggesting that derivatives of the target compound could be used to build complex, photo-responsive molecules. acs.org Furthermore, the photoreactivity of thiophene-S-oxides, which can be prepared by oxidizing thiophenes, depends heavily on their substitution pattern, offering a potential route for controlled structural modifications. mdpi.org

Electrochemistry provides an alternative, reagent-free method for oxidation and reduction reactions. The electrochemical properties of thiophene-based compounds can be tuned by altering substituents. researchgate.net This suggests that the azetidinyl and carbaldehyde groups on the target molecule could direct electrochemical reactions, such as C-H functionalization or coupling, by modulating the electronic properties of the thiophene (B33073) ring. researchgate.netnih.gov

| Technique | Potential Transformation | Research Objective |

| Photochemistry | Intramolecular Cyclization | Synthesis of novel fused heterocyclic systems acs.org |

| Photo-isomerization | Control over molecular geometry and electronic properties | |

| Deoxygenation of Thiophene-S-oxide derivatives | Access to reactive intermediates or alternative functional groups mdpi.org | |

| Electrochemistry | Oxidative C-H/C-H Coupling | Dimerization or polymerization for materials science applications nih.gov |

| Reductive Coupling | Formation of new C-C bonds at the carbaldehyde group | |

| Electrosynthesis | Greener synthesis of derivatives with minimal reagent waste |

A table detailing potential photochemical and electrochemical transformations for this compound.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in modern organic chemistry. For a molecule like this compound, this involves developing routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Recent advancements in thiophene synthesis have focused on metal-free reaction pathways. organic-chemistry.org For instance, methods using elemental sulfur in combination with alkynols or bromoenynes provide environmentally sustainable and atom-economical alternatives to traditional transition-metal-catalyzed cyclizations. organic-chemistry.orgacs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are another hallmark of green chemistry. bohrium.com Designing an MCR to construct the substituted thiophene core of the target molecule would significantly improve efficiency and reduce waste compared to a multi-step linear synthesis. bohrium.com The use of greener solvents, such as water or ionic liquids, and energy-efficient reaction conditions are also key areas of future research. organic-chemistry.org

| Sustainable Approach | Description | Potential Application |

| Metal-Free Catalysis | Avoids the use of toxic and expensive heavy metals. organic-chemistry.org | Cyclization to form the thiophene ring using elemental sulfur. acs.org |

| Multicomponent Reactions (MCRs) | Combines multiple starting materials in one pot to build molecular complexity efficiently. bohrium.com | One-pot synthesis of the fully substituted thiophene core. |

| Use of Green Solvents | Replaces hazardous organic solvents with environmentally friendly alternatives like water. organic-chemistry.org | Performing key synthetic steps in aqueous media. |

| Atom Economy | Maximizes the incorporation of all starting material atoms into the final product. | Designing cyclization and annulation reactions that minimize byproducts. bohrium.com |

A table summarizing sustainable strategies for the synthesis of this compound and its derivatives.

Advanced Organometallic Mediated Reactions for Complex Functionalization

Organometallic chemistry offers a versatile and powerful toolkit for the precise functionalization of heterocyclic scaffolds. researchgate.net For this compound, transition-metal-catalyzed reactions can enable the introduction of new functional groups at specific positions, which is often challenging to achieve otherwise. acs.org

Thiophenes are known to react with various transition metal complexes, leading to products from C-S bond cleavage or partial reduction. bohrium.com The specific reactivity pattern depends on the metal center and its ligands, allowing for tailored transformations. researchgate.netbohrium.com Palladium-catalyzed cross-coupling reactions, for instance, could be used to introduce aryl, alkyl, or other groups at the C-H positions of the thiophene ring. Furthermore, rhodium-catalyzed reactions can be employed for the highly regioselective synthesis of substituted thiophenes. organic-chemistry.org The existing functional groups on this compound could serve as directing groups to guide the metal catalyst to a specific C-H bond, enabling late-stage functionalization and the rapid generation of analogues.

| Reaction Type | Metal Catalyst | Potential Outcome on Target Compound |

| Direct C-H Arylation | Palladium (Pd) | Introduction of aryl groups at the C-3 or C-5 positions. organic-chemistry.org |

| C-S Bond Insertion | Rhodium (Rh), Ruthenium (Ru) | Ring-opening reactions to form novel sulfur-containing acyclic structures. bohrium.com |

| [3+2] Cycloaddition | Rhodium (Rh) | Annulation reactions using 1,2,3-thiadiazoles to build fused thiophene systems. organic-chemistry.org |

| Dehydrative Cyclization | Palladium (Pd) | Synthesis of the thiophene core from functionalized propargyl alcohols. nih.gov |

A table of advanced organometallic reactions applicable to the synthesis and functionalization of this compound.

Unexplored Chemical Space and Structural Diversification Strategies

Beyond refining its synthesis, a significant future direction lies in using this compound as a scaffold to explore new chemical space. Its unique combination of a nucleophilic azetidine (B1206935), an electrophilic aldehyde, and an electron-rich thiophene ring makes it a versatile building block for creating diverse and complex molecules. nih.govnih.gov

Structural diversification can be achieved through several strategies. The aldehyde group is a prime handle for derivatization, enabling reactions such as condensations (e.g., Knoevenagel), reductive aminations, and multicomponent reactions to append new heterocyclic rings or complex side chains. nih.gov The azetidine nitrogen can be quaternized or used as a handle for further functionalization. Moreover, the thiophene ring itself can undergo electrophilic substitution or be incorporated into larger conjugated systems, which is of interest for materials science applications. mdpi.combeilstein-journals.org The development of libraries based on this scaffold could lead to the discovery of new compounds with valuable properties in medicinal chemistry or organic electronics. nih.govmdpi.com

| Diversification Strategy | Target Functional Group | Resulting Chemical Scaffold |

| Condensation Reactions | Carbaldehyde | Thiophene-substituted pyrimidines, pyridines, or pyrazoles nih.gov |

| Multicomponent Reactions | Carbaldehyde | Highly substituted, complex heterocyclic systems |

| C-H Functionalization | Thiophene Ring C-H Bonds | Bi-aryl thiophenes, alkylated or halogenated derivatives |

| Fused Ring Synthesis | Thiophene Ring | Thieno[3,2-b]thiophenes or other polycyclic aromatic systems beilstein-journals.org |

| Azetidine Modification | Azetidine Nitrogen | Quaternary ammonium (B1175870) salts, N-oxides, or further N-substituted derivatives |

A table outlining strategies for the structural diversification of this compound to explore new chemical space.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.